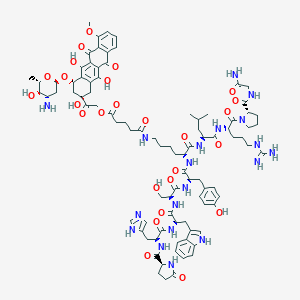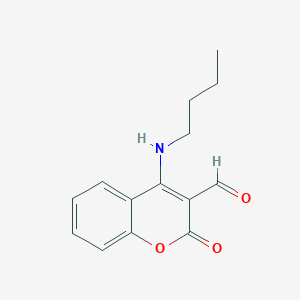
4-(Benzylthio)benzonitrile
Overview
Description
4-(Benzylthio)benzonitrile, also known as BZN, is an organic compound that belongs to the class of thioether derivatives. It is widely used in scientific research due to its unique chemical properties. BZN is a colorless or yellowish crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)benzonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 4-(Benzylthio)benzonitrile has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Benzylthio)benzonitrile has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. 4-(Benzylthio)benzonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(Benzylthio)benzonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(Benzylthio)benzonitrile is its high purity and yield in synthesis. 4-(Benzylthio)benzonitrile is also relatively stable and can be stored for long periods of time. However, 4-(Benzylthio)benzonitrile is insoluble in water, which can limit its use in certain experiments. 4-(Benzylthio)benzonitrile is also relatively expensive compared to other organic compounds.
Future Directions
There are several future directions for the research of 4-(Benzylthio)benzonitrile. One direction is the development of novel derivatives of 4-(Benzylthio)benzonitrile with improved anti-tumor activity and selectivity. Another direction is the investigation of the mechanism of action of 4-(Benzylthio)benzonitrile in cancer cells. The development of 4-(Benzylthio)benzonitrile-based fluorescent probes for the detection of other metal ions is also an area of future research. Finally, the investigation of the anti-inflammatory and antioxidant properties of 4-(Benzylthio)benzonitrile is an area of potential research.
Scientific Research Applications
4-(Benzylthio)benzonitrile is widely used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various organic compounds. 4-(Benzylthio)benzonitrile is also used as a fluorescent probe for the detection of metal ions such as copper and mercury. It has been shown to exhibit anti-tumor activity in vitro and in vivo. 4-(Benzylthio)benzonitrile is also used as a ligand for the preparation of metal complexes for catalytic and electrochemical applications.
properties
CAS RN |
150993-53-6 |
|---|---|
Product Name |
4-(Benzylthio)benzonitrile |
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-benzylsulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |
InChI Key |
OSFPURHZZWDHNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


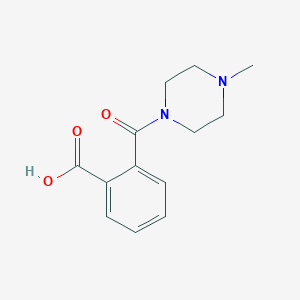
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
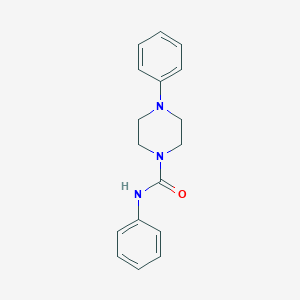

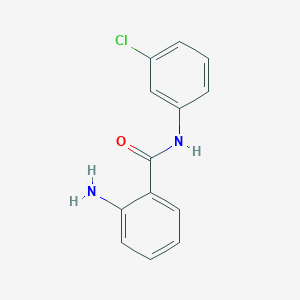
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

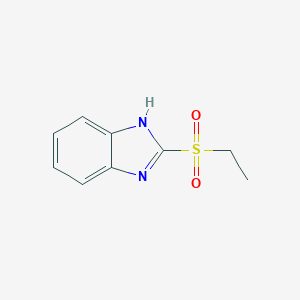

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
